4-Bromo-2-(propan-2-yl)-1-propoxybenzene
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Overview
Description
4-Bromo-2-(propan-2-yl)-1-propoxybenzene is an organic compound that belongs to the class of bromobenzenes It is characterized by a bromine atom attached to a benzene ring, which is further substituted with a propoxy group and an isopropyl group
Preparation Methods
The synthesis of 4-Bromo-2-(propan-2-yl)-1-propoxybenzene can be achieved through several synthetic routes. One common method involves the electrophilic aromatic substitution reaction, where bromine is introduced to the benzene ring in the presence of a catalyst. The reaction conditions typically include the use of bromine and a Lewis acid catalyst such as iron(III) bromide. The propoxy and isopropyl groups can be introduced through alkylation reactions using appropriate alkyl halides and bases .
Chemical Reactions Analysis
4-Bromo-2-(propan-2-yl)-1-propoxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide ions, amines, or thiols under suitable conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding phenols or quinones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Common reagents and conditions used in these reactions include bases like sodium hydroxide, acids like sulfuric acid, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4-Bromo-2-(propan-2-yl)-1-propoxybenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism by which 4-Bromo-2-(propan-2-yl)-1-propoxybenzene exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the substituents on the benzene ring play a crucial role in determining the compound’s binding affinity and specificity. The pathways involved in its action include inhibition of enzyme activity and modulation of receptor signaling .
Comparison with Similar Compounds
4-Bromo-2-(propan-2-yl)-1-propoxybenzene can be compared with other similar compounds such as:
4-Bromo-2-(propan-2-yl)-1-methoxybenzene: This compound has a methoxy group instead of a propoxy group, which affects its chemical reactivity and biological activity.
4-Bromo-2-(propan-2-yl)-1-ethoxybenzene: The ethoxy group in this compound provides different steric and electronic effects compared to the propoxy group.
4-Bromo-2-(propan-2-yl)-1-butoxybenzene: The butoxy group introduces additional steric hindrance and hydrophobicity, influencing the compound’s properties and applications.
Properties
Molecular Formula |
C12H17BrO |
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Molecular Weight |
257.17 g/mol |
IUPAC Name |
4-bromo-2-propan-2-yl-1-propoxybenzene |
InChI |
InChI=1S/C12H17BrO/c1-4-7-14-12-6-5-10(13)8-11(12)9(2)3/h5-6,8-9H,4,7H2,1-3H3 |
InChI Key |
SHFKGMYWFBSENX-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)Br)C(C)C |
Origin of Product |
United States |
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